molecular formula C17H22N4O2S2 B12238033 2-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine

2-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine

Cat. No.: B12238033
M. Wt: 378.5 g/mol
InChI Key: HMNFWWBYLKJAJB-UHFFFAOYSA-N
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Description

2-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a pyrrolo[3,4-c]pyrrole core, and an ethylthiophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile compound under acidic or basic conditions.

    Introduction of the Ethylthiophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolo[3,4-c]pyrrole core using ethylthiophenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The final step involves the condensation of the sulfonylated pyrrolo[3,4-c]pyrrole with a suitable pyrimidine precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylthiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonyl groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrimidine ring can interact with nucleic acids, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(5-Methylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine
  • 2-{5-[(5-Propylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine

Uniqueness

The unique combination of the ethylthiophenyl sulfonyl group and the pyrrolo[3,4-c]pyrrole core in 2-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine provides it with distinct chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H22N4O2S2

Molecular Weight

378.5 g/mol

IUPAC Name

5-(5-ethylthiophen-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C17H22N4O2S2/c1-3-15-4-5-16(24-15)25(22,23)21-10-13-8-20(9-14(13)11-21)17-18-7-6-12(2)19-17/h4-7,13-14H,3,8-11H2,1-2H3

InChI Key

HMNFWWBYLKJAJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)C

Origin of Product

United States

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